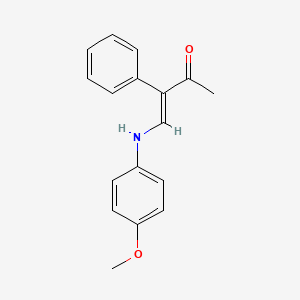

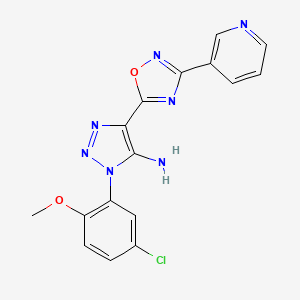

![molecular formula C30H30N6 B2489437 6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-31-2](/img/structure/B2489437.png)

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The pyrazolo[3,4-d]pyrimidine scaffold is a notable feature in the realm of medicinal chemistry, primarily due to its resemblance to the adenine moiety of ATP, offering potential interaction with a plethora of biological targets. The interest in this scaffold stems from its versatility in binding to various receptors and enzymes, thereby exhibiting a wide range of pharmacological activities.

Synthesis Analysis

Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from substituted pyrimidines or pyrazoles. A common approach includes the cyclization of intermediates under specific conditions to introduce the desired functional groups at strategic positions on the core structure. For example, compounds similar to the target molecule have been synthesized through reactions involving cyanopyridine derivatives under reflux conditions to yield substituted pyrazolo[3,4-d]pyrimidines characterized by IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is elucidated using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. These compounds often display interesting intramolecular and intermolecular interactions, including hydrogen bonds that stabilize their conformation and influence their reactivity and interaction with biological targets. An example includes the detailed structural and DFT analysis of related compounds, revealing insights into their electronic structure and reactivity (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with amines, to introduce or modify functional groups. These reactions are pivotal for tailoring the compounds for specific biological activities and physicochemical properties. The chemical reactivity is influenced by the electron distribution within the molecule, as indicated by theoretical calculations and experimental findings (Ogurtsov & Rakitin, 2021).

作用机制

Target of Action

The primary target of this compound is the GluN2B subunit of the NMDA receptor . The NMDA receptor plays a crucial role in neural signaling and plasticity. Its GluN2B subunit is particularly important for the regulation of synaptic plasticity and memory function.

Mode of Action

The compound acts as a GluN2B selective NMDA receptor antagonist . It binds to the GluN2B subunit, preventing excessive stimulation and providing neuroprotective effects . Molecular dynamics simulations have revealed molecular interactions similar to those of phenolic GluN2B antagonists with the ifenprodil binding site .

Result of Action

The compound’s action results in the inhibition of the NMDA receptor’s GluN2B subunit, leading to neuroprotective effects . In a two-electrode voltage clamp experiment, the enantiomers 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols (S)-10a and ®-10a showed higher inhibitory activity than ifenprodil .

Action Environment

The compound’s resistance to glucuronidation could potentially make it more stable in biological environments compared to phenolic GluN2B antagonists.

属性

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N6/c1-22-12-14-25(15-13-22)32-28-27-21-31-36(26-10-6-3-7-11-26)29(27)34-30(33-28)35-18-16-24(17-19-35)20-23-8-4-2-5-9-23/h2-15,21,24H,16-20H2,1H3,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBXAKPRNYVOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

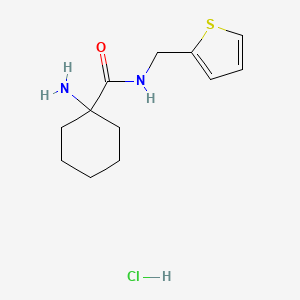

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

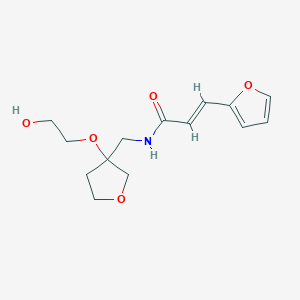

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

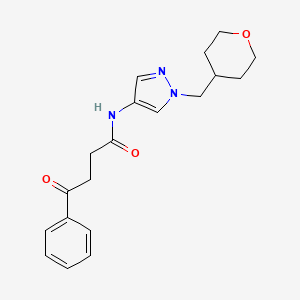

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)